molecular formula C11H18S B14515496 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne CAS No. 63303-57-1

3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne

Cat. No.: B14515496
CAS No.: 63303-57-1
M. Wt: 182.33 g/mol
InChI Key: WCWVMNLLRWFJDM-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfur-containing methylsulfanyl group. This compound is part of the broader class of alkynes, which are unsaturated hydrocarbons with at least one carbon-carbon triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne typically involves the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the dehydrohalogenation of a suitable dihalide.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an alkyl halide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. general principles of alkyne synthesis and thiol-alkylation reactions can be applied on a larger scale with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne can undergo various types of chemical reactions:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne involves its interaction with molecular targets through its functional groups:

    Molecular Targets: The alkyne group can participate in cycloaddition reactions, while the methylsulfanyl group can interact with nucleophiles or electrophiles.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3,3,6-Trimethyl-1-hept-5-en-1-yne: Lacks the methylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.

    3,3,6-Trimethyl-1-(methylsulfanyl)heptane: Lacks the alkyne group, reducing its ability to participate in cycloaddition reactions.

Properties

CAS No.

63303-57-1

Molecular Formula

C11H18S

Molecular Weight

182.33 g/mol

IUPAC Name

3,3,6-trimethyl-1-methylsulfanylhept-5-en-1-yne

InChI

InChI=1S/C11H18S/c1-10(2)6-7-11(3,4)8-9-12-5/h6H,7H2,1-5H3

InChI Key

WCWVMNLLRWFJDM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C)C#CSC)C

Origin of Product

United States

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